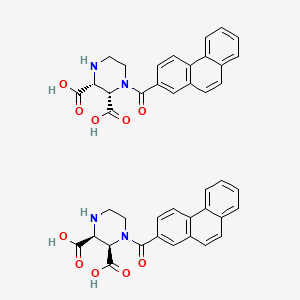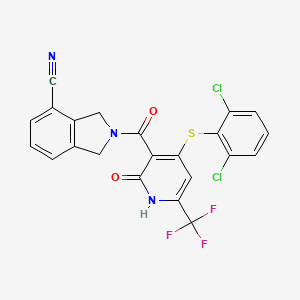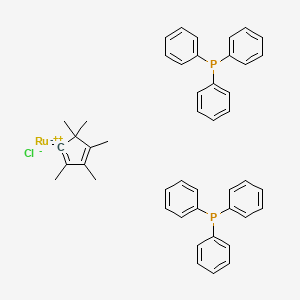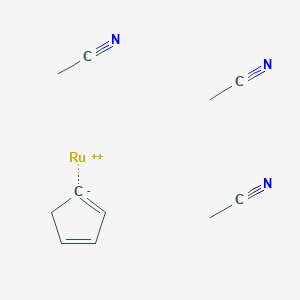
Tetrazine-diazo-PEG4-biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrazine-diazo-PEG4-biotin is a specialized compound used primarily in bio-conjugation and click chemistry. It features a terminal tetrazine group and a biotin group linked through a linear polyethylene glycol (PEG) chain. This compound is known for its ability to undergo inverse electron demand Diels-Alder (iEDDA) reactions, making it a valuable tool in various scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetrazine-diazo-PEG4-biotin typically involves the following steps:
Formation of Tetrazine Group: The tetrazine group is synthesized through a series of reactions starting from hydrazine derivatives.
Biotinylation: The biotin group is attached via amide bond formation, using biotin derivatives and coupling reagents like N-hydroxysuccinimide (NHS) esters.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often employing continuous flow chemistry techniques .
Análisis De Reacciones Químicas
Types of Reactions
Tetrazine-diazo-PEG4-biotin primarily undergoes:
Inverse Electron Demand Diels-Alder (iEDDA) Reactions: Reacts with strained alkenes like trans-cyclooctene, norbornene, and cyclopropene to form stable dihydropyridazine linkages
Cleavage Reactions: The diazo bond can be cleaved under mild conditions using reducing agents like sodium dithionite (Na2S2O4).
Common Reagents and Conditions
Reagents: Strained alkenes (e.g., trans-cyclooctene), reducing agents (e.g., Na2S2O4).
Conditions: Mild buffer conditions, often at room temperature, without the need for catalysts.
Major Products
Dihydropyridazine Linkages: Formed from iEDDA reactions.
Cleaved Products: Resulting from the reduction of the diazo bond.
Aplicaciones Científicas De Investigación
Tetrazine-diazo-PEG4-biotin has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for bio-conjugation and labeling
Biology: Facilitates cellular labeling and live-cell imaging due to its rapid and specific reactions.
Medicine: Employed in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Utilized in the synthesis of bioconjugates for diagnostic and therapeutic purposes.
Mecanismo De Acción
Tetrazine-diazo-PEG4-biotin exerts its effects through the iEDDA reaction mechanism. The tetrazine group reacts with strained alkenes to form stable dihydropyridazine linkages. This reaction is highly selective and occurs rapidly under mild conditions, making it suitable for bioorthogonal applications . The biotin group allows for easy purification and detection using avidin or streptavidin-based systems .
Comparación Con Compuestos Similares
Similar Compounds
Tetrazine-PEG4-biotin: Similar structure but lacks the diazo group.
Tetrazine-PEG3-biotin: Shorter PEG chain, affecting solubility and flexibility.
Tetrazine-PEG4-amine: Contains an amine group instead of biotin, used for different conjugation strategies.
Uniqueness
Tetrazine-diazo-PEG4-biotin is unique due to its combination of a tetrazine group, a diazo bond, and a biotin group linked through a PEG chain. This structure allows for versatile applications in bio-conjugation, click chemistry, and targeted drug delivery, providing both reactivity and ease of detection .
Propiedades
Fórmula molecular |
C45H57N11O9S |
|---|---|
Peso molecular |
928.1 g/mol |
Nombre IUPAC |
4-[[5-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethyl]-2-hydroxyphenyl]diazenyl]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C45H57N11O9S/c57-38-14-7-31(27-36(38)54-53-35-12-10-34(11-13-35)44(60)48-28-32-5-8-33(9-6-32)43-55-49-30-50-56-43)15-17-46-41(59)16-19-62-21-23-64-25-26-65-24-22-63-20-18-47-40(58)4-2-1-3-39-42-37(29-66-39)51-45(61)52-42/h5-14,27,30,37,39,42,57H,1-4,15-26,28-29H2,(H,46,59)(H,47,58)(H,48,60)(H2,51,52,61)/t37-,39-,42-/m0/s1 |
Clave InChI |
PRZZCAMZDCKTKM-RYUVBBIPSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC3=CC(=C(C=C3)O)N=NC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCC3=CC(=C(C=C3)O)N=NC4=CC=C(C=C4)C(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol](/img/structure/B11928344.png)

![(alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol](/img/structure/B11928351.png)


![3-(4-methylpiperazin-1-yl)-N',N'-bis[(9Z,12Z)-octadeca-9,12-dienyl]propanehydrazide](/img/structure/B11928362.png)

![[1-[1-(11,31-Dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl)ethoxy]-3-methyl-1-oxobutan-2-yl]azanium](/img/structure/B11928369.png)
![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928371.png)
![Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate](/img/structure/B11928382.png)


